5-[2-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxypropan-2-yl]-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid
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Overview
Description
5-[2-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxypropan-2-yl]-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups such as carboxylic acids, hydroxyl groups, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste. The use of green chemistry principles, such as solvent-free reactions and renewable feedstocks, is also becoming increasingly important in the industrial production of complex organic compounds .
Chemical Reactions Analysis
Types of Reactions
5-[2-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxypropan-2-yl]-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as amines. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the carboxylic acid groups can yield alcohols .
Scientific Research Applications
5-[2-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxypropan-2-yl]-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxypropan-2-yl]-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy]-3-hydroxyphenyl}-3,5,7-trihydroxy-1?-chromen-1-ylium
- 2-[ (3-{4-[ (6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy]-3-methoxyphenyl}prop-2-enoyl)oxy]-3-hydroxybutanedioic acid
Uniqueness
What sets 5-[2-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxypropan-2-yl]-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid apart from similar compounds is its unique combination of functional groups and structural features. This allows it to interact with a diverse range of molecular targets and participate in various chemical reactions, making it a versatile and valuable compound in scientific research.
Properties
Molecular Formula |
C30H34N6O9 |
---|---|
Molecular Weight |
622.6 g/mol |
IUPAC Name |
5-[2-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxypropan-2-yl]-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C30H34N6O9/c1-4-7-19-31-25(30(2,3)45-29-23(39)21(37)22(38)24(44-29)28(42)43)20(27(40)41)36(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)26-32-34-35-33-26/h5-6,8-13,21-24,29,37-39H,4,7,14H2,1-3H3,(H,40,41)(H,42,43)(H,32,33,34,35) |
InChI Key |
WEKAQESFGDVLAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
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